molecular formula C12H16O4 B1322976 Tert-butyl 2-(4-hydroxyphenoxy)acetate CAS No. 42806-92-8

Tert-butyl 2-(4-hydroxyphenoxy)acetate

Cat. No.: B1322976
CAS No.: 42806-92-8
M. Wt: 224.25 g/mol
InChI Key: YYDLJZGSVBZPSF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxyphenoxy)acetate (CAS 42806-92-8) is a phenolic ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . Its structure features a tert-butyl ester group linked to an acetoxy moiety, which is further connected to a 4-hydroxyphenoxy aromatic ring. Key properties include a LogP value of 2.11, indicating moderate lipophilicity, and a polar surface area (PSA) of 55.76 Ų, suggesting solubility in polar solvents . This compound is often utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive phenolic hydroxyl and ester groups.

Properties

IUPAC Name

tert-butyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDLJZGSVBZPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630957
Record name tert-Butyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42806-92-8
Record name tert-Butyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate typically involves the esterification of 4-hydroxyphenoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Herbicide Intermediate

One of the primary applications of tert-butyl 2-(4-hydroxyphenoxy)acetate is as an intermediate in the synthesis of phenoxypropionic acid herbicides. These herbicides are widely used for their effectiveness in controlling broadleaf weeds in various crops.

  • Case Study : A purification method described in Japanese patent JPH02152945A highlights the efficient synthesis of high-purity 2-(4-hydroxyphenoxy)propionic acid esters, which are essential for producing herbicides with improved efficacy and reduced environmental impact .

Antimicrobial Agents

Research indicates that compounds similar to this compound can be modified to create effective antimicrobial agents. These agents target pathogenic bacteria, particularly in gastrointestinal infections.

  • Case Study : A study published in the journal Toxics discusses the development of antimicrobial agents based on phenolic compounds, demonstrating their effectiveness against resistant strains of bacteria such as Clostridioides difficile and Enterococcus faecium. The modifications enhance their permeability and activity within biological systems .

Stabilizers and Additives

This compound serves as a stabilizer in various consumer products, including plastics and coatings. Its antioxidant properties help protect materials from degradation due to environmental factors.

  • Data Table: Applications in Consumer Products
Application AreaDescription
Adhesives and SealantsEnhances durability and resistance to aging
LubricantsReduces oxidation and improves performance
PlasticsActs as a stabilizer to prolong material life
CoatingsProvides protection against UV degradation

Toxicological Considerations

While this compound has beneficial applications, understanding its toxicological profile is crucial for safe use. Studies have indicated potential human exposure through dermal contact and inhalation, necessitating careful handling protocols.

  • Regulatory Insights : The Washington Department of Ecology has identified phenolic compounds as priority chemicals due to their potential health impacts, emphasizing the need for safer alternatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenoxy)acetate involves its hydrolysis to release 4-hydroxyphenoxyacetic acid and tert-butyl alcohol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 4-hydroxyphenoxyacetic acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

Tert-Butyl 3-(4-Hydroxyphenyl)Propanoate (3g)

  • Structure: Replaces the acetoxy group with a propanoate chain.
  • Synthesis: Prepared from 3-(4-hydroxyphenyl)propanoic acid, yielding 26% as a yellow oil .
  • Key Differences :
    • Longer alkyl chain increases molecular weight (C₁₃H₁₈O₃ , MW 222.28 g/mol) and lipophilicity (predicted LogP > 2.5).
    • NMR data (δ 2.83 ppm for CH₂ adjacent to carbonyl) confirms structural divergence from the acetate analogue .
  • Applications: Less commonly used in drug synthesis due to steric hindrance from the propanoate chain.

Tert-Butyl 2-(4-Aminophenoxy)Acetate

  • Structure: Substitutes the hydroxyl group with an amino (-NH₂) group.
  • Properties: Molecular formula C₁₂H₁₇NO₃ (MW 223.27 g/mol), with reduced polarity (PSA ~50 Ų) compared to the hydroxyl analogue .
  • Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation).
  • Applications : Widely used in peptide-mimetic drug development.

Tert-Butyl 2-(4-Hydroxybutoxy)Acetate

  • Structure : Incorporates a butoxy spacer between the acetoxy and hydroxyl groups.
  • Properties : C₁₀H₂₀O₄ (MW 204.26 g/mol), with increased flexibility and hydrophilicity due to the ether linkage .
  • Applications : Serves as a linker in prodrug designs to improve water solubility.

Ethyl 2-(4-Chlorophenoxy)Acetoacetate

  • Structure : Replaces tert-butyl with ethyl and adds a chloro substituent.
  • Properties : C₁₂H₁₃ClO₄ (MW 272.68 g/mol), with higher LogP (~2.8) due to the chloro group .
  • Reactivity: The electron-withdrawing chlorine enhances stability toward hydrolysis but reduces phenolic reactivity.

Ester Group Variations

  • Tert-butyl esters (e.g., 42806-92-8) offer steric protection against enzymatic degradation, enhancing bioavailability .
  • Ethyl/methyl esters (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) are more labile, favoring controlled-release formulations .

Substituent Effects

  • Hydroxyl vs. Amino: Hydroxyl groups (as in 42806-92-8) participate in hydrogen bonding, improving target binding in antimicrobial agents . Amino derivatives (e.g., 167843-57-4) are pivotal in kinase inhibitor synthesis .
  • Electron-Withdrawing Groups: Chloro or cyano substituents (e.g., 5h in ) increase metabolic stability but may reduce solubility.

Data Table: Structural and Property Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) LogP Key Applications
Tert-Butyl 2-(4-Hydroxyphenoxy)Acetate 42806-92-8 C₁₂H₁₆O₄ 224.25 2.11 Pharmaceutical intermediates
Tert-Butyl 3-(4-Hydroxyphenyl)Propanoate - C₁₃H₁₈O₃ 222.28 ~2.5 Antimicrobial agents
Tert-Butyl 2-(4-Aminophenoxy)Acetate 167843-57-4 C₁₂H₁₇NO₃ 223.27 ~2.3 Peptide-mimetic drugs
Ethyl 2-(4-Chlorophenoxy)Acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ 272.68 ~2.8 Agrochemicals

Research Findings and Trends

  • Synthetic Efficiency: The yield of this compound derivatives (e.g., 92% for 5h ) often surpasses that of propanoate analogues (26% for 3g ), highlighting the advantage of acetoxy groups in scalable synthesis.
  • Crystal Engineering: Derivatives like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate form stable 3D networks via C-H···O/N hydrogen bonds, relevant for materials science .

Biological Activity

Tert-butyl 2-(4-hydroxyphenoxy)acetate (TBHPA) is an ester derivative of phenolic compounds, which have gained attention due to their diverse biological activities. This article explores the biological activity of TBHPA, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

TBHPA has the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. The compound features a tert-butyl group attached to an acetate moiety linked to a 4-hydroxyphenoxy group, which contributes to its biological activities.

1. Antioxidant Activity

TBHPA exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

  • Mechanism : TBHPA acts by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage.
  • Research Findings : A study demonstrated that TBHPA effectively reduced oxidative stress markers in vitro, showcasing its potential as a protective agent against oxidative damage in various cell types .

2. Anti-inflammatory Activity

The anti-inflammatory properties of TBHPA have been investigated in several studies, highlighting its potential therapeutic applications.

  • Mechanism : TBHPA inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory responses.
  • Case Study : In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), TBHPA significantly decreased the expression levels of COX-2 and TNF-α, indicating its effectiveness in modulating inflammatory pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of TBHPA has been explored against various pathogens, making it a candidate for developing new antimicrobial agents.

  • Mechanism : The compound's antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic functions.
  • Research Findings : In vitro assays revealed that TBHPA exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TBHPA, it is beneficial to compare it with related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
Butylated Hydroxytoluene (BHT)Very HighLowModerate
Butylated Hydroxyanisole (BHA)HighHighLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-butyl 2-(4-hydroxyphenoxy)acetate, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via palladium-catalyzed α-arylation of zinc enolates with aryl halides. Key steps include:

  • Catalyst system : Pd(OAc)₂ with ligands like XPhos.
  • Reaction conditions : Optimized at 80–100°C in THF or dioxane for 12–24 hours.
  • Purification : Silica gel chromatography yields >90% purity .
  • Critical factors : Electron-donating substituents on the aryl halide improve yields, while steric hindrance reduces efficiency. For example, tert-butyl 2-(4-hydroxyphenyl)acetate was obtained in 91% yield under these conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Exact mass = 224.12198 g/mol (ESI-MS) .
  • X-ray crystallography : Limited data available, but SHELX software (e.g., SHELXL for refinement) is recommended for structural validation if crystals are obtained .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases. Stability is confirmed under inert atmospheres .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural validation?

  • Answer :

  • Cross-validate with computational tools : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA).
  • Crystallographic refinement : Use SHELX programs (SHELXD/SHELXE) for phase resolution, but note limitations in handling twinned or low-resolution data .
  • Contingency for impurities : Re-purify via preparative HPLC if unexpected peaks persist .

Q. What strategies improve synthetic yields when electron-withdrawing groups are present?

  • Answer :

  • Modify catalyst loading : Increase Pd(OAc)₂ to 5 mol% for nitro- or cyano-substituted aryl halides.
  • Temperature optimization : Elevate to 110°C to overcome kinetic barriers (e.g., tert-butyl 2-(4-nitrophenyl)acetate: 96% yield at 110°C) .
  • Additive screening : Introduce KI (1 eq.) to enhance halide exchange in challenging substrates .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

  • Answer :

  • Steric protection : The tert-butyl group shields the ester moiety from nucleophilic attack, enhancing stability in acidic/oxidative environments .
  • Deprotection strategies : Use TFA or HCl/dioxane to cleave the tert-butyl group selectively .

Q. What are the implications of conflicting solubility data in formulation studies?

  • Answer :

  • Empirical testing : Conduct Hansen solubility parameter (HSP) analysis in DMSO, THF, and ethyl acetate.
  • Co-solvent systems : For poor aqueous solubility (logP ~2.5), use PEG-400 or cyclodextrins to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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